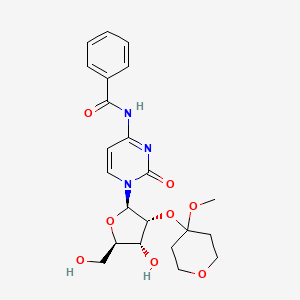
N-Benzoyl-2'-O-(4-methoxyoxan-4-yl)cytidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzoyl-2’-O-(4-methoxyoxan-4-yl)cytidine is a synthetic nucleoside analog It is structurally characterized by the presence of a benzoyl group attached to the nitrogen atom of cytidine and a methoxyoxane ring linked to the 2’-hydroxyl group of the ribose moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzoyl-2’-O-(4-methoxyoxan-4-yl)cytidine typically involves multiple steps:
Protection of the 5’-hydroxyl group: The 5’-hydroxyl group of cytidine is protected using a suitable protecting group such as dimethoxytrityl (DMTr).
Benzoylation: The protected cytidine is then reacted with benzoyl chloride in the presence of a base like pyridine to introduce the benzoyl group at the nitrogen atom.
Methoxyoxane ring introduction: The 2’-hydroxyl group is reacted with 4-methoxyoxane in the presence of a suitable catalyst to form the methoxyoxane ring.
Deprotection: The final step involves the removal of the protecting group from the 5’-hydroxyl group to yield the target compound.
Industrial Production Methods
Industrial production of N-Benzoyl-2’-O-(4-methoxyoxan-4-yl)cytidine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of automated synthesis equipment and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
N-Benzoyl-2’-O-(4-methoxyoxan-4-yl)cytidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl group or the methoxyoxane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
N-Benzoyl-2’-O-(4-methoxyoxan-4-yl)cytidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Studied for its potential role in modifying nucleic acids and influencing gene expression.
Medicine: Investigated for its antiviral and anticancer properties due to its ability to interfere with nucleic acid metabolism.
Industry: Utilized in the development of novel pharmaceuticals and biochemical assays.
Mecanismo De Acción
The mechanism of action of N-Benzoyl-2’-O-(4-methoxyoxan-4-yl)cytidine involves its incorporation into nucleic acids, where it can disrupt normal cellular processes. The benzoyl group and methoxyoxane ring may enhance its binding affinity to specific molecular targets, such as enzymes involved in DNA or RNA synthesis. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
- N-Benzoyl-2’-deoxycytidine
- N-Benzoyl-5’-O-dimethoxytrityl-2’-O-(2-methoxyethyl)-cytidine
- N-Benzoyl-2’-O-(4-methoxyoxan-4-yl)guanosine
Uniqueness
N-Benzoyl-2’-O-(4-methoxyoxan-4-yl)cytidine is unique due to the presence of the methoxyoxane ring, which can confer distinct chemical and biological properties compared to other nucleoside analogs. This structural feature may enhance its stability and specificity in biochemical applications.
Propiedades
Número CAS |
77451-35-5 |
|---|---|
Fórmula molecular |
C22H27N3O8 |
Peso molecular |
461.5 g/mol |
Nombre IUPAC |
N-[1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(4-methoxyoxan-4-yl)oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C22H27N3O8/c1-30-22(8-11-31-12-9-22)33-18-17(27)15(13-26)32-20(18)25-10-7-16(24-21(25)29)23-19(28)14-5-3-2-4-6-14/h2-7,10,15,17-18,20,26-27H,8-9,11-13H2,1H3,(H,23,24,28,29)/t15-,17-,18-,20-/m1/s1 |
Clave InChI |
SQZPLGWBLNBEMV-DLVXIWMQSA-N |
SMILES isomérico |
COC1(CCOCC1)O[C@@H]2[C@@H]([C@H](O[C@H]2N3C=CC(=NC3=O)NC(=O)C4=CC=CC=C4)CO)O |
SMILES canónico |
COC1(CCOCC1)OC2C(C(OC2N3C=CC(=NC3=O)NC(=O)C4=CC=CC=C4)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















